molecular formula C15H16N2O3S B13001545 2-(2-Butyramido-4-phenylthiazol-5-yl)acetic acid

2-(2-Butyramido-4-phenylthiazol-5-yl)acetic acid

Cat. No.: B13001545
M. Wt: 304.4 g/mol
InChI Key: XZBYVBMKUNRPOK-UHFFFAOYSA-N
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Description

2-(2-Butyramido-4-phenylthiazol-5-yl)acetic acid is a synthetic organic compound with the molecular formula C15H16N2O3S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butyramido-4-phenylthiazol-5-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the butyramido and phenyl groups. One common method involves the reaction of 2-aminothiazole with phenylacetic acid under acidic conditions to form the intermediate 2-(4-phenylthiazol-5-yl)acetic acid. This intermediate is then reacted with butyric anhydride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Butyramido-4-phenylthiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butyramido moiety can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-(2-Butyramido-4-phenylthiazol-5-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Butyramido-4-phenylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylthiazol-5-yl)acetic acid: Lacks the butyramido group, which may affect its biological activity.

    2-(2-Butyramido-4-methylthiazol-5-yl)acetic acid: Contains a methyl group instead of a phenyl group, which can influence its chemical properties and reactivity.

Uniqueness

2-(2-Butyramido-4-phenylthiazol-5-yl)acetic acid is unique due to the presence of both the butyramido and phenyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

2-[2-(butanoylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C15H16N2O3S/c1-2-6-12(18)16-15-17-14(10-7-4-3-5-8-10)11(21-15)9-13(19)20/h3-5,7-8H,2,6,9H2,1H3,(H,19,20)(H,16,17,18)

InChI Key

XZBYVBMKUNRPOK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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